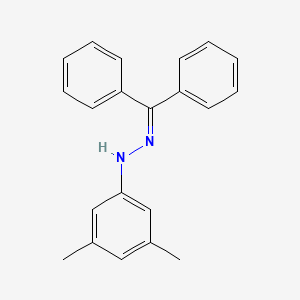
N-(3,5-Dimethylphenyl) benzophenone hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dimethylphenyl) benzophenone hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl) benzophenone hydrazone typically involves the condensation reaction between benzophenone and N-(3,5-dimethylphenyl) hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylphenyl) benzophenone hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazine and carbonyl compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Benzophenone and substituted benzophenones.
Reduction: N-(3,5-Dimethylphenyl) hydrazine and benzophenone.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3,5-Dimethylphenyl) benzophenone hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl) benzophenone hydrazone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The compound’s effects are often mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Benzophenone hydrazone: Similar structure but lacks the 3,5-dimethylphenyl group.
N-(3,5-Dimethylphenyl) hydrazine: Lacks the benzophenone moiety.
Benzophenone oxime: Contains an oxime group instead of a hydrazone group.
Uniqueness
N-(3,5-Dimethylphenyl) benzophenone hydrazone is unique due to the presence of both the benzophenone and 3,5-dimethylphenyl groups, which confer specific chemical and physical properties. These structural features enhance its stability and reactivity, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C21H20N2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(benzhydrylideneamino)-3,5-dimethylaniline |
InChI |
InChI=1S/C21H20N2/c1-16-13-17(2)15-20(14-16)22-23-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,22H,1-2H3 |
InChI Key |
MTFUKZQJPCJATH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















